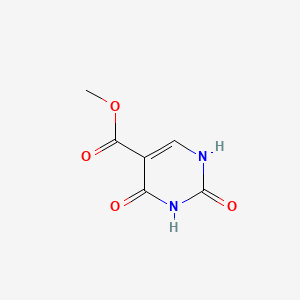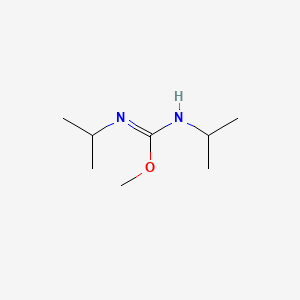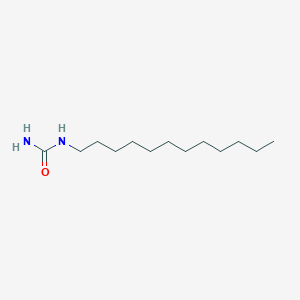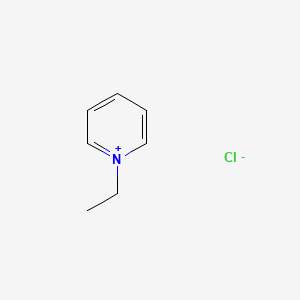
Piperidine-3-sulfonic Acid
Vue d'ensemble
Description
Piperidine-3-sulfonic acid is a compound with the CAS Number: 51036-12-5 and a molecular weight of 165.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives has been elaborated using polystyrene sulfonic acid catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines . Another process for the preparation of pyridine-3-sulphonic acid involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid .Molecular Structure Analysis
The molecular structure of Piperidine-3-sulfonic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . It contains a total of 21 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
Piperidine derivatives have been synthesized using polystyrene sulfonic acid as a catalyst via tandem reactions of 1,3-dicarbonyl compounds, aromatic aldehydes, and various amines . This method has been noted for its shorter reaction times, high yields, and the use of a polymer-supported inexpensive catalyst .Physical And Chemical Properties Analysis
Piperidine-3-sulfonic acid is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine-3-sulfonic acid serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs . The compound’s sulfonic acid group facilitates reactions such as hydrogenation, cyclization, and amination, which are essential in creating complex molecules for medicinal chemistry.
Pharmaceutical Applications
In the realm of pharmaceuticals, piperidine-3-sulfonic acid derivatives exhibit a broad spectrum of biological activities. They are used in the development of anticancer, antiviral, antimalarial, and antimicrobial agents . The compound’s ability to be functionalized makes it a valuable tool for drug discovery and the development of new therapeutic agents.
Biological Studies
Piperidine-3-sulfonic acid plays a role in biological studies, particularly in understanding the molecular mechanisms of diseases. It is used in the synthesis of compounds that can mimic or inhibit biological pathways, aiding in the exploration of cellular processes and the development of bioactive molecules .
Analytical Chemistry
In analytical chemistry, piperidine-3-sulfonic acid derivatives are used as standards and reagents. They assist in the development of analytical methods, such as chromatography and mass spectrometry, to detect and quantify biological and chemical substances .
Material Science
The compound finds applications in material science, particularly in the synthesis of novel materials. Its derivatives can be used to modify surface properties, create new polymers, and develop materials with specific electronic or optical characteristics .
Environmental Applications
Piperidine-3-sulfonic acid derivatives are also explored for environmental applications. They can be used in the remediation of pollutants, development of green chemistry protocols, and as intermediates in the synthesis of environmentally friendly materials .
Safety and Hazards
Orientations Futures
Piperidine derivatives have been recognized for their significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, the future directions in the study and application of Piperidine-3-sulfonic acid may involve further exploration of its potential uses in pharmaceuticals and the development of more efficient synthesis methods.
Mécanisme D'action
Mode of Action
Piperidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of Piperidine-3-sulfonic Acid with its targets.
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of diseases such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc
Result of Action
Piperidine derivatives have shown therapeutic potential against various diseases . More research is needed to describe the specific effects of Piperidine-3-sulfonic Acid’s action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of piperidine derivatives
Propriétés
IUPAC Name |
piperidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-2-1-3-6-4-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRHBIGQXOSCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330408 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51036-12-5 | |
| Record name | Piperidine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-3-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Piperidine-3-sulfonic Acid has been shown to inhibit the phosphorylation of an approximately 44-kDa protein found in the mitochondrial fraction of rat hearts. While the exact function of this 44-kDa protein remains unclear, its phosphorylation state is thought to be involved in regulating mitochondrial function. Further research is needed to elucidate the precise mechanism of interaction and its implications on mitochondrial activity.
A: Studies indicate that the inhibitory activity of Piperidine-3-sulfonic Acid on the phosphorylation of the 44-kDa protein is closely linked to its structural similarity to taurine. The presence of the N-C-C-S moiety within its semirigid saturated ring structure appears crucial for its activity. Interestingly, despite having a different electronic nature due to its zwitterionic form, taurine exhibits a competitive relationship with Piperidine-3-sulfonic Acid, suggesting they might share a similar binding site. Further investigations into the SAR of related compounds could offer valuable insights into designing more potent and selective modulators of this phosphorylation pathway.
A: Research suggests that Piperidine-3-sulfonic Acid acts mutually exclusive with taurine, indicating a similar mode of action. When combined in a fixed 1:1 ratio, their inhibitory effects on the 44-kDa protein phosphorylation exhibit slight antagonism across a range of concentrations. This observation suggests that these compounds might compete for the same binding site or influence a common downstream pathway. Further research is needed to fully understand the implications of their combined use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)







